H-Gly-Ala-AMC . HCl
Overview
Description
H-Gly-Ala-AMC . HCl, also known as Glycyl-Alanyl-7-amino-4-methylcoumarin hydrochloride, is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, as it releases a fluorescent product upon enzymatic cleavage, allowing for easy quantification of enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-AMC . HCl typically involves the coupling of Glycyl-Alanine with 7-amino-4-methylcoumarin. This process can be carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often employs automated peptide synthesizers to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Ala-AMC . HCl primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. Upon cleavage of the peptide bond, the compound releases 7-amino-4-methylcoumarin, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as trypsin, chymotrypsin, and cathepsin are commonly used to catalyze the reaction .
Major Products
The major product formed from the enzymatic hydrolysis of H-Gly-Ala-AMC . HCl is 7-amino-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy.
Scientific Research Applications
H-Gly-Ala-AMC . HCl is widely used in scientific research for the study of proteolytic enzymes. Its applications include:
Biochemistry: Used to measure enzyme kinetics and inhibitor screening.
Biology: Employed in cell-based assays to study protease activity in various biological processes.
Medicine: Utilized in diagnostic assays to detect abnormalities in protease activity, which can be indicative of certain diseases.
Mechanism of Action
The mechanism of action of H-Gly-Ala-AMC . HCl involves the enzymatic cleavage of the peptide bond between Glycyl-Alanine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
Glycyl-Arginyl-7-amino-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for similar applications.
Glycyl-Phenylalanyl-7-amino-4-methylcoumarin hydrochloride: Used in the study of different proteases.
Uniqueness
H-Gly-Ala-AMC . HCl is unique in its specificity for certain proteolytic enzymes and its strong fluorescent signal upon cleavage. This makes it particularly useful in assays where high sensitivity and specificity are required .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.ClH/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)18-15(21)9(2)17-13(19)7-16;/h3-6,9H,7,16H2,1-2H3,(H,17,19)(H,18,21);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERHULYFRFTLU-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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